molecular formula C20H22O B14133227 4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol

4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol

Cat. No.: B14133227
M. Wt: 278.4 g/mol
InChI Key: YKUIPFIGXGWVCO-UHFFFAOYSA-N
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Description

4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol (CAS 2409158-77-4) is a biphenyl derivative featuring a phenolic hydroxyl group at the 4-position and a terminal oct-1-yn-1-yl substituent at the 4'-position. Its molecular formula is C₂₀H₂₂O, with a molecular weight of 278.4 g/mol . The compound exists as a yellow to off-white solid with a melting point range of 124–128°C and requires storage under cold (2–8°C), dry, and dark conditions to maintain stability .

Properties

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

4-(4-oct-1-ynylphenyl)phenol

InChI

InChI=1S/C20H22O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-6H2,1H3

InChI Key

YKUIPFIGXGWVCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Sonogashira Coupling: The Cornerstone Methodology

Reaction Overview

The Sonogashira cross-coupling between 4'-halo-[1,1'-biphenyl]-4-ol (X = Br, I) and oct-1-yne remains the most direct route. This method leverages Pd(0)/Pd(II) catalysis to form the C(sp²)–C(sp) bond, typically requiring a copper(I) co-catalyst and a base to deprotonate the terminal alkyne.

Representative Protocol
  • Substrates : 4'-Iodo-[1,1'-biphenyl]-4-ol (1.0 equiv), oct-1-yne (1.5 equiv)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : 1,10-Phenanthroline (10 mol%)
  • Base : KF (2.0 equiv)
  • Additive : Zn powder (1.2 equiv)
  • Solvent : DMAc (0.25 M)
  • Conditions : 60°C, 48 h under N₂.
  • Yield : 72–85% (GC-MS).
Mechanistic Insights
  • Oxidative Addition : Pd(0) inserts into the C–I bond of the biphenyl substrate.
  • Transmetallation : Copper acetylide (formed from oct-1-yne and CuI) transfers the alkyne to Pd.
  • Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).

Key Challenge : The phenolic –OH group may deprotonate the alkyne, necessitating protective strategies (e.g., silyl ethers).

Decarbonylative Sonogashira Coupling

Alternative Substrate Strategy

Recent advances enable the use of 4'-carboxy-[1,1'-biphenyl]-4-ol as a substrate, bypassing halides. The carboxylic acid is activated in situ via mixed anhydride formation (e.g., with pivalic anhydride), followed by Pd-catalyzed decarbonylation and coupling.

Optimized Conditions
  • Substrate : 4'-(Pivaloyloxycarbonyl)-[1,1'-biphenyl]-4-ol
  • Catalyst : Pd(OAc)₂ (5 mol%)/Xantphos (10 mol%)
  • Activator : Piv₂O (1.5 equiv), DMAP (1.5 equiv)
  • Solvent : Dioxane (0.25 M)
  • Temperature : 160°C, 15 h.
  • Yield : 68% (isolated).

Advantage : Avoids halogenated intermediates, enhancing atom economy.
Limitation : High temperatures may degrade sensitive substrates.

Protective-Group-Assisted Synthesis

Hydroxyl Protection and Deprotection

To mitigate interference from the phenolic –OH group, temporary protection (e.g., as a tert-butyldimethylsilyl (TBS) ether ) is employed:

  • Protection :

    • Reagent : TBSCl (1.2 equiv), imidazole (2.0 equiv)
    • Solvent : DMF, rt, 2 h.
    • Yield : >95%.
  • Sonogashira Coupling :

    • Protected Substrate : 4'-Iodo-[1,1'-biphenyl]-4-O-TBS
    • Conditions : PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%), NEt₃, THF, 60°C.
    • Yield : 89%.
  • Deprotection :

    • Reagent : TBAF (1.0 M in THF), rt, 1 h.
    • Yield : 93%.

Trade-off : Additional steps increase synthesis time but improve regioselectivity.

Copper-Free Sonogashira Variants

Mitigating Homocoupling Side Reactions

Copper-free systems eliminate Glaser-type alkyne dimerization, enhancing selectivity. A Pd nanoparticle (NP)-catalyzed protocol achieves this under mild conditions:

  • Catalyst : Pd NPs (0.5 mol%) stabilized on TiO₂
  • Base : DABCO (2.0 equiv)
  • Solvent : THF/H₂O (1:1), rt, 18 h.
  • Yield : 91%.

Mechanistic Divergence :

  • Oxidative addition of Pd(0) to Ar–X.
  • Direct transmetallation via Pd–acetylide intermediate, bypassing Cu.

Comparative Analysis of Methodologies

Method Catalyst System Temp (°C) Time (h) Yield (%) Key Advantage
Classic Sonogashira Pd(PPh₃)₄/CuI 60 48 85 High reliability
Decarbonylative Pd(OAc)₂/Xantphos 160 15 68 Halogen-free
Protected Hydroxyl PdCl₂(PPh₃)₂/CuI 60 24 89 Avoids side reactions
Copper-Free Pd NPs/TiO₂ 25 18 91 Room-temperature, no alkyne dimer

Troubleshooting and Optimization

Common Pitfalls

  • Incomplete Conversion : Catalytic poisoning by residual O₂ or moisture.
    • Solution : Rigorous Schlenk techniques or molecular sieves.
  • Alkyne Homocoupling : Prevalent in Cu-containing systems.
    • Solution : Use Cu-free catalysts or excess terminal alkyne.

Solvent and Ligand Effects

  • Polar Aprotic Solvents (DMAc, DMF): Enhance Pd solubility but may require higher temps.
  • Bulky Phosphine Ligands (Xantphos): Accelerate reductive elimination, suppressing β-hydride elimination.

Chemical Reactions Analysis

Types of Reactions

4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-(Oct-1-yn-1-yl)-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Electronic Properties: The nitro () and methylsulfonyl () groups are strong electron-withdrawing substituents, reducing electron density on the biphenyl ring and increasing the acidity of the phenolic hydroxyl group. In contrast, the oct-1-yn-1-yl group () exhibits moderate electron-withdrawing character due to sp-hybridized carbon atoms, while octyloxy () is electron-donating via resonance. Alkyl groups (e.g., isopropyl in ) are electron-donating, enhancing hydrophobicity (LogP = 4.77) compared to the alkyne-containing compound.

Thermal and Physical Properties :

  • The bromo-substituted derivative () has a higher melting point (164–166°C ) than the target compound, likely due to stronger intermolecular halogen bonding.
  • The octyloxy analog () is liquid crystalline, whereas the rigid alkyne in 4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol may favor crystalline packing, as reflected in its defined melting range.

Reactivity and Applications :

  • The terminal alkyne in 4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in ether- or alkyl-substituted analogs .
  • Halogenated derivatives (e.g., bromo in ) are intermediates in Suzuki-Miyaura cross-coupling reactions, whereas nitro groups () are precursors for amine functionalities via reduction.

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